molecular formula C7H7BrO2S B1337569 2-(5-Bromothiophen-2-Yl)-1,3-Dioxolane CAS No. 52157-62-7

2-(5-Bromothiophen-2-Yl)-1,3-Dioxolane

Cat. No.: B1337569
CAS No.: 52157-62-7
M. Wt: 235.1 g/mol
InChI Key: XBQREIMFJKOHEL-UHFFFAOYSA-N
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Description

2-(5-Bromothiophen-2-Yl)-1,3-Dioxolane is a heterocyclic compound that features a bromine-substituted thiophene ring fused with a 1,3-dioxolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromothiophen-2-Yl)-1,3-Dioxolane typically involves the bromination of thiophene followed by the formation of the dioxolane ring. One common method is the bromination of thiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting 5-bromothiophene is then reacted with ethylene glycol in the presence of an acid catalyst to form the 1,3-dioxolane ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromothiophen-2-Yl)-1,3-Dioxolane can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The thiophene ring can be oxidized to form sulfoxides or sulfones, while reduction can lead to the formation of thiolanes.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like potassium carbonate.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 2-(5-aminothiophen-2-yl)-1,3-dioxolane, while oxidation can produce this compound sulfoxide.

Scientific Research Applications

2-(5-Bromothiophen-2-Yl)-1,3-Dioxolane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-Bromothiophen-2-Yl)-1,3-Dioxolane depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and the dioxolane ring can influence the compound’s binding affinity and selectivity for these targets. In materials science, its electronic properties can affect the performance of organic semiconductors and other devices.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Bromothiophen-2-Yl)-1,3-Dioxolane is unique due to the presence of both a bromine-substituted thiophene ring and a 1,3-dioxolane moiety. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in organic synthesis, medicinal chemistry, and materials science.

Properties

IUPAC Name

2-(5-bromothiophen-2-yl)-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO2S/c8-6-2-1-5(11-6)7-9-3-4-10-7/h1-2,7H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBQREIMFJKOHEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30483322
Record name 2-(5-Bromothiophen-2-Yl)-1,3-Dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30483322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52157-62-7
Record name 2-(5-Bromothiophen-2-Yl)-1,3-Dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30483322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of studying the crystal structure of 2,2'-(ethane-1,2-diyl)bis[2-(5-bromothiophen-2-yl)-1,3-dioxolane]?

A1: Understanding the crystal structure of 2,2'-(ethane-1,2-diyl)bis[this compound] is important because it provides insights into the solid-state packing and intermolecular interactions of this molecule. This information can be valuable for predicting its physical properties and reactivity. Additionally, this compound serves as a precursor for the synthesis of oligothiophenes and their derivatives [], making its structural characterization relevant for materials science applications.

Q2: How was the crystal structure of the compound determined in this study?

A2: The crystal structure of 2,2'-(ethane-1,2-diyl)bis[this compound] was determined using X-ray diffraction at a low temperature of 100 K []. The researchers used a multipolar atom model to refine the data and obtain a detailed picture of the electron density distribution within the molecule.

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